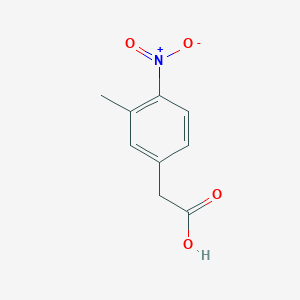

2-(3-Methyl-4-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYOXESWWGUDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444331 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143665-37-6 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

Abstract

This technical guide provides an in-depth exploration of 2-(3-Methyl-4-nitrophenyl)acetic acid, a key organic compound utilized as a versatile building block in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications as a synthetic intermediate. Emphasis is placed on the causality behind experimental choices and adherence to safety protocols, ensuring a trustworthy and authoritative resource for laboratory applications.

Compound Identification and Core Properties

This compound is a substituted arylacetic acid derivative. The presence of the nitro group, a potent electron-withdrawing group, and the carboxylic acid functionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 143665-37-6 .[2]

Chemical Structure

The structural arrangement of this compound is fundamental to its reactivity. The acetic acid moiety is attached to a benzene ring which is substituted with both a methyl and a nitro group.

References

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

Foreword: The Strategic Importance of Substituted Phenylacetic Acids

In the landscape of modern organic synthesis and medicinal chemistry, the phenylacetic acid scaffold represents a cornerstone structural motif. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and materials. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical and biological properties. This guide focuses on a specific, yet important, derivative: 2-(3-Methyl-4-nitrophenyl)acetic acid. The introduction of a methyl and a nitro group onto the phenylacetic acid backbone creates a molecule with unique electronic and steric characteristics, offering a versatile platform for further chemical exploration and development. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications.

Core Chemical Identity and Physicochemical Properties

This compound is a solid organic compound characterized by a phenylacetic acid core substituted with a methyl group at the 3-position and a nitro group at the 4-position of the aromatic ring.

Structural and Molecular Data

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 143665-37-6 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C=C(C=C1)CC(=O)O)--INVALID-LINK--[O-] | [1] |

| InChI | 1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | [1] |

Synthesis and Elucidation of Structure

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the modification of a pre-functionalized aromatic ring.

Synthetic Protocol: Hydrolysis of Dimethyl (3-Methyl-4-nitrophenyl)malonate

A reported synthesis involves the hydrolysis of dimethyl (3-methyl-4-nitrophenyl)malonate. This method provides a direct route to the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl (3-methyl-4-nitrophenyl)malonate in a mixture of methanol and water.

-

Hydrolysis: Add a stoichiometric excess of potassium hydroxide to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

Workup: Cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount for confirming the identity and purity of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR is a powerful tool for identifying the chemical environment of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons.

Reported ¹H NMR Data (CDCl₃, 400 MHz): δ 7.97 (d, 1H), 7.28-7.26 (m, 2H), 3.71 (s, 2H), 2.61 (s, 3H).

2.2.2. Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-H stretch (Aromatic and Aliphatic): Bands in the region of 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

NO₂ stretch (Nitro group): Two strong bands, one asymmetric stretch around 1500-1570 cm⁻¹ and one symmetric stretch around 1300-1370 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ for this compound would be at m/z 195.17. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional components: the carboxylic acid group, the nitro group, and the aromatic ring. This trifecta of reactivity makes it a valuable intermediate in organic synthesis.

Key Reactions

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation opens up a plethora of synthetic possibilities, as the resulting aniline derivative can undergo a wide range of reactions, including diazotization and amide bond formation. The resulting 2-(4-amino-3-methylphenyl)acetic acid is a key precursor for the synthesis of various heterocyclic compounds.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can be converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols (via reduction). These transformations are fundamental in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).

Figure 2: Key reactivity pathways of the title compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, the broader class of nitrophenylacetic acids and their derivatives are recognized as important intermediates in pharmaceutical synthesis. For instance, related compounds have been investigated for their roles as precursors to anti-inflammatory agents, analgesics, and enzyme inhibitors.[2][3] The presence of the nitro group allows for its use as a synthetic handle for the introduction of other functionalities that can modulate biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound is a valuable building block in organic synthesis, offering multiple points for chemical modification. Its synthesis is straightforward, and its reactivity profile makes it a versatile intermediate for the preparation of a wide range of more complex molecules, particularly those with potential biological activity. Further research into the specific applications of this compound and its derivatives could unveil novel therapeutic agents or materials with unique properties. The continued exploration of substituted phenylacetic acids is a testament to their enduring importance in the chemical sciences.

References

2-(3-Methyl-4-nitrophenyl)acetic acid basic properties

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It delves into the compound's fundamental physicochemical properties, outlines plausible synthetic methodologies, and explores its chemical reactivity with a focus on its utility in pharmaceutical and chemical research. Detailed protocols for characterization via modern spectroscopic techniques are presented to ensure identity and purity. Furthermore, this document discusses safety protocols and the compound's applications as a versatile building block in the synthesis of more complex molecular architectures, particularly within the drug development pipeline.

Core Physicochemical Properties

This compound is a substituted phenylacetic acid derivative. The presence of the carboxylic acid, nitro group, and methyl group on the phenyl ring imparts a unique combination of reactivity and physical properties. A summary of its key identifiers and properties is provided below.

| Property | Value | Source |

| CAS Number | 143665-37-6 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | [1] |

| Physical Form | Solid | |

| IUPAC Name | This compound | N/A |

| SMILES String | CC1=C(C=C(C=C1)CC(=O)O)--INVALID-LINK--[O-] | |

| InChI Key | NUYOXESWWGUDLP-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound is not trivial due to the specific substitution pattern on the aromatic ring. Direct nitration of 2-(3-methylphenyl)acetic acid would likely lead to a mixture of isomers, as the activating, ortho-para directing methyl group and the deactivating, meta-directing acetic acid group are in conflict. A more controlled, multi-step approach is generally required to achieve the desired regioselectivity.

A plausible synthetic pathway, adapted from general methodologies for related compounds, is outlined below.[2] This approach involves the nitration of a suitable precursor followed by the introduction and subsequent hydrolysis of a nitrile group.

Conceptual Synthesis Workflow

Caption: A potential two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Methylphenylacetonitrile

-

To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath, add 3-methylphenylacetonitrile dropwise, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 molar ratio) and cool it separately.

-

Add the cold nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature at 0-5 °C. The causality here is critical: slow, cold addition prevents over-nitration and dangerous exothermic runaway reactions.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly over crushed ice, which will cause the crude nitrated product to precipitate.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The primary product expected is 2-(3-methyl-4-nitrophenyl)acetonitrile.

Step 2: Hydrolysis of 2-(3-Methyl-4-nitrophenyl)acetonitrile

-

Prepare a solution of aqueous sulfuric acid (e.g., 60-70% v/v). A strong acid is necessary to effectively hydrolyze the stable nitrile group to a carboxylic acid.[3]

-

Add the crude 2-(3-Methyl-4-nitrophenyl)acetonitrile from the previous step to the acid solution.

-

Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture and dilute it with an equal volume of cold water.

-

The product, this compound, should precipitate out of the acidic solution.

-

Filter the solid, wash with ice-cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Chemical Reactivity and Derivatization

The molecule possesses three key sites for chemical modification, making it a versatile building block for drug discovery and fine chemical synthesis.

Caption: Key reactive sites of the title compound.

-

The Carboxylic Acid Group: This is the most straightforward functional group to modify. It can readily undergo esterification with alcohols under acidic conditions or be converted to an acid chloride (using thionyl chloride or oxalyl chloride) for subsequent reaction with amines to form amides. This is a cornerstone of medicinal chemistry for creating libraries of related compounds.

-

The Nitro Group: The nitro group is a powerful electron-withdrawing group and a synthetic handle for introducing an amine. Catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using SnCl₂, Fe/HCl) will cleanly reduce the nitro group to an amine, yielding 2-(4-amino-3-methylphenyl)acetic acid. This resulting ortho-toluidine derivative is a valuable precursor for synthesizing heterocyclic compounds, which are prevalent in many pharmacologically active molecules.[4]

-

The Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro and carboxylic acid groups. However, it may be susceptible to nucleophilic aromatic substitution under specific conditions, particularly at the positions activated by the nitro group.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of spectroscopic methods is essential. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | ~12-13 ppm: Broad singlet, 1H (carboxylic acid proton).~8.0 ppm: Singlet, 1H (aromatic proton ortho to nitro group).~7.5 ppm: Doublet, 1H (aromatic proton ortho to acetic acid).~7.3 ppm: Doublet, 1H (aromatic proton meta to nitro group).~3.7 ppm: Singlet, 2H (methylene protons, -CH₂-).~2.4 ppm: Singlet, 3H (methyl protons, -CH₃). |

| ¹³C NMR | ~175 ppm: Carboxylic acid carbon (C=O).~148-150 ppm: Aromatic carbon attached to NO₂.~130-140 ppm: Other aromatic carbons.~40 ppm: Methylene carbon (-CH₂-).~20 ppm: Methyl carbon (-CH₃). |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid).~1700 cm⁻¹: Strong C=O stretch (carboxylic acid).~1520 & 1350 cm⁻¹: Strong N-O asymmetric and symmetric stretches (nitro group).[5] |

| Mass Spec (ESI-) | m/z = 194.04 [M-H]⁻: Deprotonated molecular ion. |

Applications in Research and Development

The primary value of this compound lies in its role as a specialized chemical intermediate.[6]

-

Pharmaceutical Synthesis: Its most significant application is as a precursor to 2-(4-amino-3-methylphenyl)acetic acid. This aniline derivative can be a core component in the synthesis of anti-inflammatory drugs, analgesics, and other therapeutic agents.[4] The substitution pattern is specific and allows for the construction of complex target molecules where this particular scaffold is required.

-

Fine Chemicals and Materials Science: As a substituted nitroaromatic compound, it can be used in the synthesis of dyes and pigments, where the nitro and amino functionalities are crucial for chromophore development.[4]

Safety and Handling

While a specific safety data sheet for this exact compound is available, general precautions for related nitrophenylacetic acids should be strictly followed.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid and should be kept away from strong oxidizing agents and strong bases.[8]

-

First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical assistance.[9][10]

Conclusion

This compound is a valuable, albeit specialized, organic intermediate. Its utility is defined by the strategic placement of its three functional groups—carboxylic acid, methyl, and nitro—which allow for a range of selective chemical transformations. A firm understanding of its synthesis, reactivity, and analytical profile is crucial for researchers and developers aiming to incorporate this scaffold into novel pharmaceuticals, dyes, or other high-value chemical products. The protocols and data presented in this guide serve as a foundational resource for its effective and safe utilization in a laboratory or process development setting.

References

- 1. 3-Methyl-2-nitrophenylacetic acid | C9H9NO4 | CID 13778936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-(3-amino-4-nitrophenyl)acetic acid [myskinrecipes.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. This compound | 143665-37-6 | Benchchem [benchchem.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

The Genesis of a Key Intermediate: A Technical Guide to the Synthesis and Characterization of 2-(3-Methyl-4-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the synthetic pathway and characterization of 2-(3-Methyl-4-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. While a singular "discovery" paper for this specific molecule is not readily apparent in seminal literature, its synthesis is predicated on well-established and robust chemical transformations. This document provides a comprehensive overview of the logical synthesis, including a detailed experimental protocol, mechanistic insights, and the critical role of analytical characterization in verifying its molecular structure. The guide is structured to provide not just a method, but a foundational understanding of the chemical principles at play, empowering researchers to apply these concepts in their own work.

Introduction: The Strategic Importance of Substituted Phenylacetic Acids

Phenylacetic acid and its derivatives are a cornerstone in the synthesis of a vast array of biologically active molecules.[1] The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can profoundly influence its pharmacological activity. The nitro group, in particular, is a versatile functional handle. As a potent electron-withdrawing group, it can be readily transformed into an amino group, which then serves as a nucleophilic center for the construction of heterocyclic systems, a common scaffold in many pharmaceutical agents.[2]

This compound is a valuable intermediate, combining the structural features of a phenylacetic acid with a strategically positioned nitro and methyl group. This substitution pattern offers unique possibilities for further chemical elaboration in the development of novel therapeutics.

Retrosynthetic Analysis and Synthesis Strategy

The "discovery" of a synthetic route to a molecule like this compound is a logical process of retrosynthesis. By conceptually deconstructing the target molecule, we can identify plausible starting materials and reaction pathways.

Caption: Retrosynthetic analysis of this compound.

A logical and efficient synthetic approach involves a multi-step sequence starting from a readily available starting material, toluene. The key transformations are:

-

Nitration: The introduction of a nitro group onto the toluene ring.

-

Halogenation: Functionalization of the benzylic methyl group to introduce a leaving group.

-

Cyanation: Introduction of a cyano group, which serves as a precursor to the carboxylic acid.

-

Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

This pathway is advantageous due to the relatively low cost of the starting materials and the high-yielding nature of each step.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous compounds and represent a robust pathway to this compound.

Step 1: Synthesis of 3-Methyl-4-nitrotoluene

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effect of the methyl group, which is ortho, para-directing.

Caption: Synthesis of 3-Methyl-4-nitrotoluene via nitration.

Protocol:

-

To a stirred solution of 3-methyltoluene (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq).

-

Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by fractional distillation or column chromatography to isolate the desired 3-methyl-4-nitrotoluene isomer.

Causality: The use of a mixed acid (HNO₃/H₂SO₄) is crucial for the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature helps to control the exothermicity of the reaction and minimize the formation of dinitrated byproducts.

Step 2: Synthesis of 3-Methyl-4-nitrobenzyl Bromide

The benzylic methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator is a common and effective reagent for this transformation.

Protocol:

-

Dissolve 3-methyl-4-nitrotoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-methyl-4-nitrobenzyl bromide, which can often be used in the next step without further purification.

Causality: The use of NBS provides a low, steady concentration of bromine radicals, which selectively abstract a hydrogen atom from the benzylic position, leading to the formation of a resonance-stabilized benzyl radical. This radical then reacts with bromine to form the product.

Step 3: Synthesis of 2-(3-Methyl-4-nitrophenyl)acetonitrile

The introduction of the cyano group is achieved through a nucleophilic substitution reaction, where the bromide is displaced by a cyanide anion.

Protocol:

-

Dissolve 3-methyl-4-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add sodium cyanide (1.2 eq) to the solution and stir the mixture at room temperature.

-

The reaction can be gently heated to 50-60 °C to increase the rate if necessary. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 2-(3-Methyl-4-nitrophenyl)acetonitrile.

Causality: A polar aprotic solvent is used to dissolve the ionic cyanide salt and to solvate the cation, leaving the cyanide anion more nucleophilic.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.[3]

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Protocol:

-

To 2-(3-Methyl-4-nitrophenyl)acetonitrile (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality: The strong acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis lead to the formation of the carboxylic acid and ammonium sulfate.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.

| Property | Expected Value/Observation |

| Appearance | Pale yellow to off-white solid |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Melting Point | Dependent on purity, to be determined experimentally |

| ¹H NMR | Signals corresponding to aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorptions for the carboxylic acid O-H stretch (~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts in NMR and exact frequencies in IR will depend on the solvent and instrument used.

Conclusion and Future Directions

The synthesis of this compound, while not attributed to a single "discovery" event, is a testament to the power of established synthetic methodologies in organic chemistry. The logical four-step sequence from toluene provides a reliable and scalable route to this valuable intermediate. The strategic placement of the methyl and nitro groups on the phenylacetic acid scaffold opens up numerous avenues for further chemical exploration. Researchers in drug discovery can utilize this compound as a starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the synthesis and future investigation of this compound and its derivatives.

References

The Multifaceted Biological Activities of Nitrophenylacetic Acid Derivatives: A Technical Guide for Researchers

Introduction

Nitrophenylacetic acid (NPAA) derivatives represent a versatile class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, coupled with the carboxylic acid function on a phenylacetic acid scaffold, imparts unique physicochemical properties that translate into a broad spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory effects, making NPAA derivatives a promising platform for the development of novel therapeutic agents.[1][2]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of nitrophenylacetic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of findings but also a critical analysis of the underlying mechanisms of action and the experimental methodologies used to elucidate them. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a valuable resource for advancing research and development in this exciting area of medicinal chemistry.

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Proliferation

A significant body of research has highlighted the potential of nitrophenylacetic acid derivatives as anticancer agents.[3][4][5] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their mechanism of action is often linked to the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[6]

Mechanism of Action: The Apoptotic Pathway

The anticancer activity of many nitrophenylacetic acid derivatives is attributed to their ability to trigger the intrinsic and extrinsic apoptotic pathways. This involves the modulation of key regulatory proteins, including the Bcl-2 family and caspases.

-

Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[7][8][9] An imbalance in the ratio of these proteins can determine the fate of a cell. Some nitrophenylacetic acid derivatives have been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones, thereby shifting the balance towards cell death.[10] This disruption of the mitochondrial outer membrane potential leads to the release of cytochrome c, a key event in the intrinsic apoptotic pathway.[7]

-

Activation of Caspases: Caspases are a family of cysteine proteases that execute the apoptotic program.[6][11][12] The apoptotic signal, once initiated, leads to a cascade of caspase activation. Initiator caspases (e.g., caspase-8 and -9) are activated first and in turn activate executioner caspases (e.g., caspase-3, -6, and -7), which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][13] Studies have indicated that certain phenylacetamide derivatives can induce apoptosis through the upregulation of caspase-3 activity.[14]

Caption: NPAA derivatives can induce apoptosis by modulating the Bcl-2 family, leading to caspase activation.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of nitrophenylacetic acid derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process, such as cell growth, by 50%.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinonitrile-based | MCF-7 (Breast) | 3.58 | |

| Nicotinonitrile-based | PC-3 (Prostate) | 3.60 | |

| Coumarin-based | HL60 (Leukemia) | 8.09 | [3] |

| Coumarin-based | MCF-7 (Breast) | 3.26 | [3] |

| Oleoyl Hybrids | HCT116 (Colon) | 0.34 - 22.4 | [15] |

| Imidazo[1,2-a]pyrimidine | MCF-7 (Breast) | 39.0 - 43.4 | [15] |

| β-nitrostyrene | MCF-7 (Breast) | 0.81 ± 0.04 | [10] |

| β-nitrostyrene | MDA-MB-231 (Breast) | 1.82 ± 0.05 | [10] |

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the MTS tetrazolium compound by metabolically active cells to a colored formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitrophenylacetic acid derivative (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenylacetic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTS Addition: After incubation, add 20 µL of the MTS reagent to each well.

-

Incubation for Color Development: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[1][10][16][17][18]

Caption: A streamlined workflow for determining the IC50 of NPAA derivatives using the MTS assay.

Antimicrobial Activity: A Broad Spectrum of Action

Nitrophenylacetic acid derivatives have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms, including bacteria and fungi.[19][20] The nitro group is a key pharmacophore that contributes to this activity, often through mechanisms involving the generation of reactive nitrogen species.[21]

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of nitroaromatic compounds is often linked to their reduction within the microbial cell to form toxic intermediates.[21] This process can lead to:

-

DNA Damage: The reduced nitro species can covalently bind to microbial DNA, causing damage and inhibiting replication, ultimately leading to cell death.[21]

-

Inhibition of Essential Enzymes: These derivatives can also inhibit key microbial enzymes involved in vital metabolic pathways.

The specific molecular targets can vary depending on the microbial species and the structure of the derivative.

Quantitative Assessment of Antimicrobial Activity

The potency of antimicrobial agents is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[9][22]

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Pseudomonas aeruginosa | 12.5 | [4] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | MRSA | 12.5 | [4] |

| N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide) | Escherichia coli | 12.5 | [4] |

| Polihexanide | Staphylococcus aureus | 1-2 | [23] |

| Polihexanide | Escherichia coli | 1-2 | [23] |

| Triclosan | Staphylococcus aureus | 0.5 - 64 | [23] |

| Triclosan | Escherichia coli | 0.5 - 64 | [23] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[3][5][15][24]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Nitrophenylacetic acid derivative

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Culture the microorganism overnight and then dilute the culture in fresh broth to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the nitrophenylacetic acid derivative in the broth medium directly in the wells of a 96-well plate.

-

Inoculate Plates: Add a standardized volume of the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.[25][26]

Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and nitrophenylacetic acid derivatives have emerged as potential anti-inflammatory agents.[2][24][27] Their mechanism of action often involves the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway and the cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation.[28][29] Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes.[17][21][22][30] Some compounds have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of IKKβ, thereby blocking the activation of the NF-κB pathway.[29][30]

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][28] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some nitrophenylacetic acid derivatives have been shown to inhibit COX activity, suggesting a similar mechanism of action.[27][31]

Caption: NPAA derivatives can inhibit inflammation by blocking the IKK complex in the NF-kB pathway.

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of new compounds.[4][32][33][34][35]

| Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |

| N-phenyl anthranilic acid-based 1,3,4-oxadiazole | Rat | 100 mg/kg | Significant | [5] |

| Indomethacin (Standard) | Rat | 10 mg/kg | 57.66% | [36] |

| 1,3,5-triazine derivative 1 | Rat | 200 mg/kg | 96.31% | [36] |

| 1,3,5-triazine derivative 3 | Rat | 200 mg/kg | 99.69% | [36] |

| Pimaradienoic Acid | Mouse | 10 mg/kg | up to 64% | [33] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Nitrophenylacetic acid derivative

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compound.

-

Compound Administration: Administer the vehicle (control), standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.[32]

Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

The ability of nitrophenylacetic acid derivatives to interact with and inhibit the activity of specific enzymes opens up further avenues for their therapeutic application. Two notable examples are their inhibition of cyclooxygenases (COX) and monoamine oxidases (MAO).

Cyclooxygenase (COX) Inhibition

As mentioned in the anti-inflammatory section, COX enzymes are key targets for NSAIDs.[6][28] The inhibition of COX-2 is particularly desirable as it is the inducible isoform primarily involved in inflammation, while COX-1 is constitutively expressed and involved in physiological functions. Kinetic studies can determine the inhibitory constants (Ki) of these derivatives, providing a measure of their potency and selectivity.[34][37]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[38][39] Inhibitors of MAOs are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The structure-activity relationship of nitrophenylacetic acid derivatives as MAO inhibitors is an active area of research.[18][40]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of nitrophenylacetic acid derivatives against a specific enzyme.

Materials:

-

Purified enzyme of interest

-

Substrate for the enzyme

-

Nitrophenylacetic acid derivative (inhibitor)

-

Appropriate buffer solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

-

Determine Optimal Conditions: Optimize the assay conditions, including pH, temperature, and substrate concentration (typically at or near the Km value).

-

Inhibition Assay:

-

Set up a series of reactions containing the enzyme, buffer, and varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform kinetic studies at various substrate and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using software like GraphPad Prism.[1][3][4][16]

-

Caption: NPAA derivatives can act as inhibitors by binding to enzymes and preventing substrate conversion.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of nitrophenylacetic acid derivatives with enhanced biological activity and selectivity. Key structural features that influence their activity include:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets.

-

Substituents on the Phenyl Ring: The presence of other substituents on the phenyl ring can modulate the lipophilicity, electronic nature, and overall shape of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.[1][18][31][40][41]

-

Modifications of the Acetic Acid Moiety: Alterations to the carboxylic acid group, such as esterification or amidation, can affect the compound's solubility, membrane permeability, and interaction with target proteins.

Systematic studies involving the synthesis and biological evaluation of a series of analogs are essential to delineate these SAR trends and guide the development of more potent and selective drug candidates.

Conclusion

Nitrophenylacetic acid derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their ability to inhibit key enzymes, makes them a fertile ground for further investigation. This technical guide has provided a comprehensive overview of their biological profile, delving into the underlying mechanisms of action and providing detailed experimental protocols for their evaluation. A thorough understanding of their structure-activity relationships will be paramount in harnessing the full therapeutic potential of this versatile class of compounds. The continued exploration of nitrophenylacetic acid derivatives holds great promise for the discovery and development of novel and effective therapeutic agents to address a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.graphpad.com [cdn.graphpad.com]

- 5. researchgate.net [researchgate.net]

- 6. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. portlandpress.com [portlandpress.com]

- 17. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ijper.org [ijper.org]

- 22. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Regulation of apoptosis by Bcl‐2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 34. Kinetic basis for selective inhibition of cyclo-oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 36. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 37. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

- 41. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)acetic Acid: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methyl-4-nitrophenyl)acetic acid is a nitroaromatic compound with a phenylacetic acid scaffold. This class of molecules serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. The presence of the nitro group, a strong electron-withdrawing functionality, alongside a carboxylic acid and a methyl group on the aromatic ring, imparts unique chemical reactivity and potential for diverse pharmacological applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical protocols for its characterization, and insights into its relevance in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.

Structural and General Properties

| Property | Value | Source |

| Chemical Formula | C₉H₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| CAS Number | 143665-37-6 | --INVALID-LINK-- |

Structure:

Figure 1: Chemical structure of this compound.

Thermal Properties

Solubility Profile

The solubility of nitrophenylacetic acid derivatives is influenced by the interplay of the polar carboxylic acid and nitro groups with the nonpolar aromatic ring and methyl group. While specific quantitative solubility data for this compound in a range of solvents is not available, a general solubility profile can be inferred. The compound is expected to have limited solubility in water and non-polar solvents like hexane. It is likely to be more soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. The acidic nature of the carboxylic acid group suggests that its solubility will significantly increase in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of the corresponding carboxylate salt.

Acidity (pKa)

The pKa is a critical parameter that governs the ionization state of the carboxylic acid group at a given pH. While an experimental pKa value for this compound has not been found, it can be estimated to be in the range of 3-4. This estimation is based on the pKa of phenylacetic acid (around 4.3) and the electron-withdrawing effects of the nitro group, which increases the acidity of the carboxylic acid. The precise determination of the pKa is crucial for understanding its behavior in biological systems and for designing drug formulations.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the nitro group, and the activated aromatic ring.

Key Reactions

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental for creating a diverse range of derivatives.

-

Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in the synthesis of many heterocyclic compounds and is often a critical maneuver in the synthesis of drug candidates.

-

Aromatic Ring: The aromatic ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing methyl, nitro, and acetic acid groups.

Synthesis

A common synthetic route to nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid derivative. For instance, 2-methyl-3-nitrophenylacetic acid can be synthesized by the nitration of 2-methylphenylacetic acid using a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures.[1] A similar approach could likely be adapted for the synthesis of the 3-methyl-4-nitro isomer. Another general method for synthesizing 2-nitro-4-substituted phenylacetic acids involves the hydrolysis of the corresponding 2-nitro-4-substituted benzyl cyanide in a strong acid or alkaline aqueous solution.[2]

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include:

-

A singlet for the methyl protons.

-

A singlet for the methylene protons of the acetic acid group.

-

Signals in the aromatic region corresponding to the three protons on the phenyl ring. The splitting patterns and chemical shifts of these aromatic protons would be indicative of the substitution pattern.

-

A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with deuterium in deuterated solvents.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Infrared (IR) Spectroscopy:

The IR spectrum is invaluable for identifying the key functional groups present in the molecule. Characteristic absorption bands for this compound would include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

Asymmetric and symmetric N-O stretching bands for the nitro group, typically observed around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-H stretching and bending vibrations for the aromatic ring and the methyl and methylene groups.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.17). Common fragmentation patterns may involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), or other fragments.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), would be suitable for its analysis.

Applications in Drug Development and Research

Nitrophenylacetic acid derivatives are important intermediates in the synthesis of a wide range of biologically active molecules.[3][4] The nitro group can serve as a precursor to an amino group, which can then be used to construct various heterocyclic systems or to introduce other functionalities.

Nitro-containing compounds themselves have shown a broad spectrum of biological activities, including antimicrobial properties.[5] The reduction of the nitro group in situ can lead to the formation of reactive species that can exhibit cytotoxic effects, a mechanism exploited in some antimicrobial and anticancer agents.

While specific drug development programs directly utilizing this compound are not extensively documented in the public domain, its structural motifs are present in various pharmacologically active compounds. Its potential as a scaffold for the synthesis of novel therapeutic agents warrants further investigation. For example, derivatives of nitrophenylacetic acids have been explored for their potential as antitubercular agents.[4]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[6] General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[7]

-

Disposal: Dispose of the compound and its containers in accordance with local, regional, and national regulations.

Experimental Protocols

Melting Point Determination

A standard capillary melting point apparatus can be used to determine the melting point range of the compound. A small amount of the finely powdered solid is packed into a capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Solubility Assessment

To qualitatively assess solubility, a small amount of the compound (a few milligrams) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent of interest. The mixture is agitated, and the solubility is observed at room temperature. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC.

pKa Determination

The pKa can be determined experimentally by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups provides a platform for the generation of diverse molecular architectures. A comprehensive understanding of its physical and chemical properties, coupled with robust analytical characterization, is essential for its effective utilization in research and drug development. Further exploration of the biological activities of derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

- 1. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of 2-(3-Methyl-4-nitrophenyl)acetic Acid: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and reproducible two-step synthetic route commencing with the readily available starting material, 3-methyl-4-nitrotoluene. The synthesis involves a selective free-radical benzylic bromination, followed by a nucleophilic cyanation and subsequent hydrolysis to yield the target arylacetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a thorough explanation of the underlying chemical principles and experimental considerations to ensure a successful and safe synthesis.

Introduction

Arylacetic acids and their derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules[1]. Their structural motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), and they serve as versatile intermediates for more complex molecular architectures. The title compound, this compound, is of particular interest due to the presence of the nitro group, which can be readily transformed into an amino group, opening avenues for the synthesis of various heterocyclic compounds. Furthermore, the strategic placement of the methyl and nitro substituents on the phenyl ring provides a unique scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

This document outlines a reliable and scalable two-step synthesis protocol for this compound. The synthetic strategy is designed to be accessible to researchers with a solid foundation in organic synthesis techniques.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-step reaction sequence:

Figure 1: Overall synthetic workflow.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent/Solvent | Supplier | Purity |

| 3-Methyl-4-nitrotoluene | Sigma-Aldrich | 98% |

| N-Bromosuccinimide (NBS) | Acros Organics | 99% |

| Azobisisobutyronitrile (AIBN) | Alfa Aesar | 98% |

| Carbon tetrachloride (CCl4) | Fisher Scientific | ACS Grade |

| Sodium cyanide (NaCN) | EMD Millipore | 95% |

| Dimethyl sulfoxide (DMSO) | J.T. Baker | Anhydrous |

| Sulfuric acid (H2SO4) | VWR | Concentrated |

| Diethyl ether | Macron Fine Chemicals | Anhydrous |

| Sodium bicarbonate | EMD Chemicals | ACS Grade |

| Anhydrous magnesium sulfate | EMD Chemicals | ACS Grade |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitrobenzyl bromide

This step involves the free-radical bromination of the benzylic methyl group of 3-methyl-4-nitrotoluene using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator[2][3]. Carbon tetrachloride is used as the solvent.

Figure 2: Workflow for benzylic bromination.

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrotoluene (15.1 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and carbon tetrachloride (100 mL).

-

Add azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography).

-

After 4-6 hours of reflux, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.

-

The succinimide byproduct will precipitate out of the solution. Filter the mixture through a Büchner funnel and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 3-methyl-4-nitrobenzyl bromide is obtained as a solid and can be used in the next step without further purification.

Rationale: The Wohl-Ziegler reaction provides a selective method for the bromination of the benzylic position over aromatic ring bromination[3]. The use of a radical initiator like AIBN is crucial to initiate the reaction at a lower temperature than would be required for thermal initiation alone.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the bromide in 3-methyl-4-nitrobenzyl bromide is displaced by a cyanide ion to form the corresponding nitrile. This is followed by in-situ or subsequent hydrolysis of the nitrile to the carboxylic acid.

Figure 3: Workflow for cyanation and hydrolysis.

Procedure:

-

Cyanation: In a 500 mL round-bottom flask, dissolve the crude 3-methyl-4-nitrobenzyl bromide (from Step 1) in dimethyl sulfoxide (DMSO) (150 mL). To this solution, carefully add sodium cyanide (5.4 g, 0.11 mol) in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to 90 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

-

Hydrolysis: After the cyanation is complete, cool the reaction mixture to room temperature. Slowly and carefully add a mixture of concentrated sulfuric acid (50 mL) and water (100 mL) to the reaction flask. The addition is exothermic, so it is advisable to use an ice bath to control the temperature.

-

Heat the resulting mixture to 100 °C and stir for 4-6 hours to effect the hydrolysis of the nitrile to the carboxylic acid[4].

-

Work-up and Purification: After the hydrolysis is complete, cool the reaction mixture to room temperature and pour it into 500 mL of ice water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic extracts and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a solid.

Rationale: Dimethyl sulfoxide is an excellent solvent for SN2 reactions involving cyanide ions, as it is a polar aprotic solvent that solvates the cation but not the anion, thus increasing the nucleophilicity of the cyanide ion[5][6][7]. Subsequent acidic hydrolysis of the nitrile proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization, and further hydrolysis to the carboxylic acid and ammonium salt[4].

Characterization

The final product should be characterized by the following methods to confirm its identity and purity:

-

Melting Point: Determine the melting point of the purified product and compare it to the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum should show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Safety Precautions

-

General: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically. Store in a cool place and handle with care.

-

Carbon Tetrachloride: Carbon tetrachloride is a toxic and carcinogenic solvent. Handle with extreme caution and use only in a well-ventilated fume hood.

-

Sodium Cyanide (NaCN): Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving sodium cyanide must be performed in a fume hood, and a calcium gluconate antidote should be readily available. All glassware and waste contaminated with cyanide must be decontaminated with a bleach solution.

-

Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with care and add it to water slowly to avoid splashing.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction | Increase reflux time. Ensure AIBN is fresh. |

| Side reactions (e.g., dibromination) | Use a slight excess of the nitrotoluene. | |

| Low yield in Step 2 (Cyanation) | Incomplete reaction | Ensure the sodium cyanide is finely powdered and the reaction is heated adequately. |

| Side reactions (e.g., elimination) | Maintain the reaction temperature at 90 °C and avoid overheating. | |

| Incomplete hydrolysis | Insufficient heating or time | Increase the heating time or the concentration of the acid. |

| Product is an oil | Impurities present | Purify by column chromatography or recrystallize from a different solvent system. |

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of this compound. By following the described procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved, allowing for informed modifications and troubleshooting should the need arise.

References

- 1. 3-FLUORO-4-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. Wohl-Ziegler Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. gchemglobal.com [gchemglobal.com]

Synthesis of 2-(3-Methyl-4-nitrophenyl)acetic acid via Krapcho Decarboxylation of Dimethyl (3-Methyl-4-nitrophenyl)malonate

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive guide to the synthesis of 2-(3-methyl-4-nitrophenyl)acetic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] The protocol details the efficient conversion of dimethyl (3-methyl-4-nitrophenyl)malonate to the target mono-acid via a one-pot Krapcho decarboxylation. This method offers significant advantages over the traditional two-step saponification and thermal decarboxylation by providing milder reaction conditions and often leading to cleaner products with higher yields.[3] We will explore the underlying chemical theory, present a detailed, validated laboratory protocol, and discuss the critical parameters for success, safety considerations, and methods for product characterization.